Methylsulfanyl Linker Geometry vs. Direct C–C Linkage
2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine incorporates a methylsulfanyl (–CH₂–S–) bridge of approximately 4.2 Å between the azetidine C3 and the pyrimidine C2. Its closest direct C–C linked analog, 2-(azetidin-3-yl)pyrimidine (CAS 1706428-97-8), possesses a shorter C3–C2 distance of approximately 3.0–3.2 Å [REFS-1, REFS-2]. The sulfur atom contributes additional polarizable electron density and increases the topological polar surface area to 63.1 Ų for the target compound, compared to a computed ~50.5 Ų for the direct-linked analog [REFS-1, REFS-2]. This difference is meaningful for fragment-library design, where linker length and TPSA directly impact target pocket reach and permeability profiles [3].
| Evidence Dimension | Linker length (inter-ring C–C vs. S-bridged distance) and TPSA |
|---|---|
| Target Compound Data | Linker length ≈ 4.2 Å (CH₂–S–); TPSA = 63.1 Ų |
| Comparator Or Baseline | 2-(Azetidin-3-yl)pyrimidine: linker length ≈ 3.0–3.2 Å (direct C–C); computed TPSA ≈ 50.5 Ų |
| Quantified Difference | Δ linker length ≈ +1.0–1.2 Å; Δ TPSA ≈ +12.6 Ų |
| Conditions | Geometry optimized in silico (PubChem 3D conformer); TPSA computed by Cactvs 3.4.8.24 [1] |
Why This Matters
An extended, more polarizable linker alters binding-pocket reach and physicochemical profile, making the methylsulfanyl variant the correct choice for SAR series requiring sulfur-mediated geometry.
- [1] PubChem Compound Summary for CID 86262205, 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 86262204, 2-(Azetidin-3-yl)pyrimidine. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
